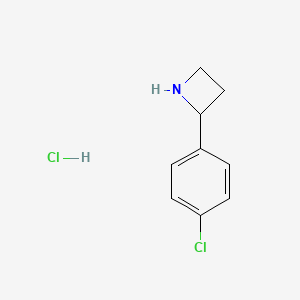

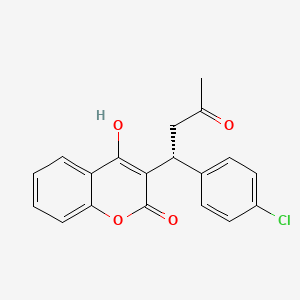

![molecular formula C11H27NOSi B1455896 N-(MetoxiMetil)-2-metil-N-[(trimetilsilil)metil]-2-propanamina CAS No. 455954-96-8](/img/structure/B1455896.png)

N-(MetoxiMetil)-2-metil-N-[(trimetilsilil)metil]-2-propanamina

Descripción general

Descripción

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is a useful research compound. Its molecular formula is C11H27NOSi and its molecular weight is 217.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Pirrolidinas Quirales

Este compuesto es fundamental en la síntesis de pirrolidinas quirales a través de cicloadiciones 1,3-dipolares asimétricas. Las pirrolidinas quirales son valiosas en la química medicinal debido a su presencia en varias moléculas bioactivas .

Formación de Ylidenos de Azometina

Forma ylidenos de azometina que sufren una cicloadición [3+2] con ésteres α,β-insaturados, lo que lleva a pirrolidinas sustituidas con N-bencilo. Esta reacción es significativa para la construcción de anillos de cinco miembros que contienen nitrógeno, que son comunes en productos naturales y farmacéuticos .

Aplicaciones de Síntesis a Gran Escala

El compuesto se utiliza en síntesis prácticas a gran escala. Su capacidad para participar en reacciones que forman estructuras complejas a partir de precursores simples lo hace valioso para aplicaciones industriales donde se necesitan grandes cantidades de moléculas quirales .

Síntesis de Compuestos Fisiológicamente Activos

Se utiliza en la síntesis de derivados de 3-carboxi-1-azabiciclo[2.2.1]heptano, una clase importante de compuestos con diversas actividades fisiológicas. Estos derivados pueden ser candidatos potenciales para el desarrollo de fármacos .

Intermediario de Síntesis Orgánica

Como intermediario en la síntesis orgánica, este compuesto proporciona una vía hacia diversas transformaciones orgánicas, lo que permite la creación de diversas arquitecturas moleculares que son esenciales en la investigación química .

Investigación en Ciencia de Materiales

En la ciencia de los materiales, el compuesto podría utilizarse para modificar las propiedades superficiales de los materiales o para crear nuevas estructuras poliméricas con funcionalidades específicas, debido a sus grupos reactivos de sililo y amino .

Catálisis

El grupo sililo en el compuesto puede actuar como un grupo protector o un grupo saliente en ciclos catalíticos, lo que lo convierte en un reactivo versátil en la investigación de catálisis para desarrollar procesos químicos más eficientes .

Bioconjugación

El grupo amino en el compuesto puede utilizarse para la bioconjugación, vinculando biomoléculas con otras entidades. Esto es particularmente útil en el desarrollo de sistemas de administración de fármacos dirigidos y diagnósticos .

Mecanismo De Acción

Target of Action

It is used in the synthesis of pyrrolidine derivatives , which are known to act as sodium channel blockers . Sodium channels play a crucial role in the generation and conduction of action potentials, and are the target of a variety of drugs used for the treatment of diseases like epilepsy and pain .

Mode of Action

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction affords N-benzyl substituted pyrrolidines in good yields . These pyrrolidines can act as sodium channel blockers .

Biochemical Pathways

As a sodium channel blocker, it would affect the propagation of action potentials in neurons, which could have downstream effects on a variety of neurological processes .

Result of Action

The molecular and cellular effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine’s action would depend on the specific context in which it is used. As a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, which could have effects on a variety of neurological processes .

Análisis Bioquímico

Biochemical Properties

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine plays a vital role in biochemical reactions due to its ability to form azomethine ylides. These ylides readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, attacking electrophilic centers in the target molecules.

Cellular Effects

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form azomethine ylides and participate in cycloaddition reactions can impact the synthesis of key biomolecules within cells . This, in turn, affects cellular functions such as protein synthesis, enzyme activity, and metabolic pathways. The compound’s interactions with cellular components can lead to changes in gene expression, influencing the production of proteins and other essential biomolecules.

Molecular Mechanism

The molecular mechanism of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine involves its ability to form azomethine ylides, which act as intermediates in [3+2] cycloaddition reactions . These ylides interact with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines. The compound’s nucleophilic nature allows it to attack electrophilic centers in target molecules, facilitating the formation of complex organic structures. Additionally, the compound’s interactions with enzymes and proteins can lead to enzyme inhibition or activation, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine can change over time due to its stability and degradation properties . The compound is sensitive to moisture and light, which can lead to its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the compound’s stability can be maintained under controlled conditions, such as storage in a dark, dry environment. Prolonged exposure to adverse conditions can lead to degradation, affecting its ability to participate in cycloaddition reactions and other biochemical processes.

Dosage Effects in Animal Models

The effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine vary with different dosages in animal models . At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including irritation to the respiratory system and skin . Threshold effects have been observed, where the compound’s efficacy in biochemical reactions is maximized at specific dosages, beyond which adverse effects become more pronounced.

Metabolic Pathways

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is involved in various metabolic pathways, primarily through its ability to form azomethine ylides and participate in cycloaddition reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its role in synthesizing complex organic molecules can impact the overall metabolic activity within cells, affecting the production of essential biomolecules and intermediates.

Transport and Distribution

Within cells and tissues, N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within cells and tissues.

Subcellular Localization

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine exhibits specific subcellular localization, which can impact its activity and function . The compound’s ability to form azomethine ylides and participate in cycloaddition reactions is influenced by its localization within cellular compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on biochemical pathways and cellular processes.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKJOHXJEZUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCOC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735108 | |

| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455954-96-8 | |

| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

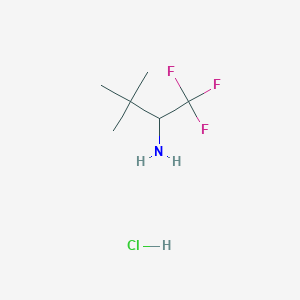

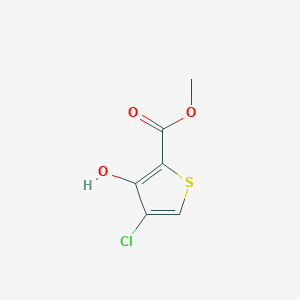

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

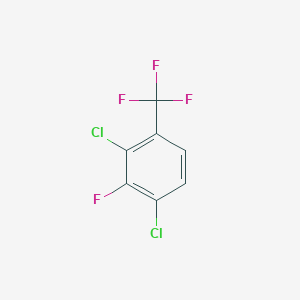

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)

![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)